molecular formula C18H20O B8755275 1,3,3-Trimethyl-1-phenylindan-5-ol CAS No. 53718-32-4

1,3,3-Trimethyl-1-phenylindan-5-ol

Cat. No. B8755275
Key on ui cas rn: 53718-32-4
M. Wt: 252.3 g/mol
InChI Key: XCRNADHTKBRCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954889

Procedure details

112 g of isobutylene were introduced with stirring into 198 g of 1-phenyl-1-(4-hydroxy-phenyl)-ethane and 30 g of an acid activated Fuller's earth at 150°C and the reaction mixture was then stirred at this temperature for 5 hours. 34 g of 1,3,3-trimethyl-1-phenyl-5-hydroxy-indane could be obtained by distillation followed by recrystallisation.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[C:5]1([CH:11]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH3:12][C:11]1([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:13]2[C:18](=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)[C:2]([CH3:4])([CH3:3])[CH2:1]1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C1=CC=C(C=C1)O
Name
acid
Quantity
30 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150°C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(CC(C2=CC(=CC=C12)O)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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